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Introduction
D-Allulose (also known as D-psicose) is a rare sugar and a C-3 epimer of D-fructose. Its unique

properties, including its low caloric value and physiological functions, have made it a subject of

increasing interest in the food, pharmaceutical, and nutraceutical industries. This technical

guide provides a comprehensive overview of the chemical and physical properties of crystalline

D-allulose, with a focus on quantitative data, detailed experimental methodologies, and visual

representations of key concepts.

Chemical and Physical Properties
The chemical and physical characteristics of crystalline allulose are summarized in the tables

below. These properties are critical for its application in various formulations and for

understanding its behavior under different processing and storage conditions.

Table 1: General Chemical and Physical Properties of
Crystalline D-Allulose
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Property Value Source(s)

Chemical Formula C₆H₁₂O₆ [1][2]

Molecular Weight 180.16 g/mol [1][2]

Appearance
White crystalline

substance/powder
[1][2]

Odor Odorless [1][2]

CAS Number 551-68-8 [3]

Sweetness
Approximately 70% relative to

sucrose
[4]

Table 2: Thermodynamic and Physical Properties of
Crystalline D-Allulose

Property Value Source(s)

Melting Point (Tₘ) 96°C [2][4]

108-109°C [3]

110°C [5]

125.8 ± 5°C [6]

Enthalpy of Melting (ΔH) 200 to 220 J/g [6]

Solubility in Water (25°C) 291 g/100 g water [4][7]

Solubility in Water (50°C) 489 g/100 g water [4]

Specific Rotation [α]
ca. -85 deg dm⁻¹ g⁻¹ cm³ (for

β-D-psicopyranose in water)
[7]

Hygroscopicity
Low to high (conflicting

reports)
[1][8]

Note on Melting Point Discrepancy: The reported melting point of crystalline allulose varies

across different sources. This variation may be attributed to differences in crystalline form,
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purity, and the analytical method used. The value of 125.8 ± 5°C was determined by Differential

Scanning Calorimetry (DSC)[6], while other sources report lower values.

Table 3: Crystallographic Data of D-Allulose
Parameter Value Source(s)

Crystalline Form
β-D-pyranose with a ¹C₄ (D)

conformation
[4][7][9]

Crystal System Orthorhombic [7][10]

Space Group P2₁2₁2₁ [7]

Molecules per Unit Cell (Z) 4 [7][10]

Unit Cell Dimensions a = 11.2629 (5) Å [10]

b = 5.3552 (3) Å [10]

c = 12.6538 (6) Å [10]

Volume (V) 763.21 (6) Å³ [10]

Characteristic XRD Peaks (2θ) 15.24°, 18.78°, 30.84° (±0.2°) [6]

Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of crystalline allulose. The

following sections outline the protocols for key analytical techniques.

Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of melting of crystalline allulose.

Methodology:

Accurately weigh 3-5 mg of the crystalline allulose sample into a standard aluminum DSC

pan.

Seal the pan hermetically. An empty, hermetically sealed aluminum pan is used as a

reference.
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Place the sample and reference pans into the DSC cell.

Heat the sample from ambient temperature (e.g., 30°C) to a temperature above the expected

melting point (e.g., 250°C) at a constant heating rate of 10°C/min.

Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment to provide

an inert atmosphere.

Record the heat flow as a function of temperature. The melting point (Tₘ) is determined as

the peak temperature of the endothermic event, and the enthalpy of melting (ΔH) is

calculated from the area of the peak.

Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline phase and determine the crystallographic properties of

allulose.

Methodology:

Gently grind the crystalline allulose sample to a fine powder using a mortar and pestle to

ensure random orientation of the crystallites.

Mount the powdered sample onto a sample holder.

Place the sample holder in the PXRD instrument.

Operate the instrument using Cu Kα radiation (λ = 1.5406 Å).

Scan the sample over a 2θ range of, for example, 5° to 50° with a step size of 0.02° and a

dwell time of 1 second per step.

The resulting diffractogram, a plot of intensity versus 2θ, is used to identify the characteristic

peaks of the crystalline phase.

High-Performance Liquid Chromatography (HPLC) for
Purity Analysis
Objective: To determine the purity of the crystalline allulose sample.
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Methodology:

Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a mixture of

acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.

Standard Preparation: Prepare a series of standard solutions of known concentrations of D-

allulose in the mobile phase.

Sample Preparation: Accurately weigh and dissolve a known amount of the crystalline

allulose sample in the mobile phase to a final concentration within the range of the standard

curve.

Chromatographic Conditions:

Column: A suitable column for sugar analysis, such as an amino-based or a Z-HILIC

column.

Flow Rate: Typically 1.0 mL/min.

Column Temperature: Maintained at a constant temperature, e.g., 35°C.

Injection Volume: 10-20 µL.

Detector: Refractive Index (RI) detector.

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the

sample solution. The purity of the sample is determined by comparing the peak area of

allulose in the sample to the calibration curve.

Spectroscopic Analysis (FTIR, Raman, NMR)
While specific spectra for pure crystalline allulose are not readily available in the literature, the

following outlines the general approach for obtaining and interpreting such data.

Fourier-Transform Infrared (FTIR) Spectroscopy:

Objective: To identify the functional groups present in the allulose molecule.
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Methodology: An ATR-FTIR or KBr pellet method can be used. The spectrum is typically

recorded from 4000 to 400 cm⁻¹.

Expected Peaks: Broad bands in the O-H stretching region (around 3300 cm⁻¹), C-H

stretching vibrations (around 2900 cm⁻¹), and a "fingerprint" region with C-O and C-C

stretching and bending vibrations.

Raman Spectroscopy:

Objective: To provide complementary information to FTIR, particularly on the skeletal

vibrations of the molecule.

Methodology: A non-destructive technique where the sample is irradiated with a

monochromatic laser.

Expected Information: Provides insights into the crystalline structure and molecular

conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To elucidate the detailed molecular structure of allulose in solution.

Methodology: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g.,

D₂O or DMSO-d₆).

Expected Information: Provides information on the different anomeric forms present in

solution and their relative abundance.

Bulk and Tapped Density
Objective: To determine the bulk and tapped densities of the crystalline allulose powder, which

are important for handling, storage, and processing.

Methodology:

Bulk Density:

Gently introduce a known mass (m) of the powder into a graduated cylinder.
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Read the unsettled apparent volume (V₀).

Calculate the bulk density as m/V₀.

Tapped Density:

Mechanically tap the graduated cylinder containing the powder for a specified number of

taps (e.g., 100, 500, 1250) until the volume becomes constant (Vf).

Calculate the tapped density as m/Vf.

Visualizations
Experimental Workflow for Physicochemical
Characterization
The following diagram illustrates a typical workflow for the comprehensive physicochemical

characterization of crystalline allulose.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Crystalline Allulose Characterization

Sample Preparation

Physical Characterization Chemical Characterization

Data Analysis and Reporting

Crystallization of Allulose

Drying of Crystals

Grinding and Sieving

Powder X-ray Diffraction (PXRD) Differential Scanning Calorimetry (DSC) Bulk & Tapped Density Hygroscopicity (DVS) HPLC (Purity) FTIR Spectroscopy Raman Spectroscopy NMR Spectroscopy Optical Rotation

Data Analysis

Technical Report Generation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Cellular Signaling Pathways Influenced by D-Allulose

Cellular Environment

Intracellular Signaling Cellular Response

D-Allulose

Nrf2 Pathway
activates

NF-κB Pathway

inhibits
Endoplasmic Reticulum

Stress

reduces

PI3K-AKT Pathway

modulates

Palmitic Acid
(Lipotoxicity Inducer)

activates

induces

↓ Oxidative Stress

↓ Inflammation

Improved Glucose
and Lipid Metabolism

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Crystal structures of D-psicose 3-epimerase from Clostridium cellulolyticum H10 and its
complex with ketohexose sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain
Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]

3. D-Allulose Specifications: Powder and Syrup with High Purity [bshingredients.com]

4. researchgate.net [researchgate.net]

5. allulose.org [allulose.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1666889?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666889?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/22426981/
https://pubmed.ncbi.nlm.nih.gov/22426981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7008614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7008614/
https://www.bshingredients.com/d-allulose-specifications/
https://www.researchgate.net/publication/273677851_Crystal_Structure_Solubility_and_Mutarotation_of_the_Rare_Monosaccharide_D-Psicose
https://allulose.org/reformulating-products-allulose-considerations-flavor-profile-freezing-stability-sweetener-compatibility/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. US20200196648A1 - Functional crystalline sweetener - Google Patents
[patents.google.com]

7. academic.oup.com [academic.oup.com]

8. Allulose [candymentor.com]

9. researchgate.net [researchgate.net]

10. Crystal structure of β-d,l-psicose - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Chemical and physical properties of crystalline allulose].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666889#chemical-and-physical-properties-of-
crystalline-allulose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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